Metoclopramide sulfide
CAS No.: 102670-58-6
Cat. No.: VC20743996
Molecular Formula: C16H26ClN3O2S
Molecular Weight: 359.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102670-58-6 |
|---|---|
| Molecular Formula | C16H26ClN3O2S |
| Molecular Weight | 359.9 g/mol |
| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfanylethoxy)benzamide |
| Standard InChI | InChI=1S/C16H26ClN3O2S/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)22-8-9-23-3/h10-11H,4-9,18H2,1-3H3,(H,19,21) |
| Standard InChI Key | QRIOIGZLWPJCCP-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |
| Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
Metoclopramide sulfide is structurally related to metoclopramide, which has a molecular formula of C₁₄H₂₂ClN₃O₂ and a molecular weight of approximately 299.8 g/mol . The parent compound metoclopramide contains a benzamide core with a 2-methoxy-4-amino-5-chloro substitution pattern on the aromatic ring and a diethylaminoethyl side chain .
The sulfide modification likely involves the incorporation of a sulfur atom in a reduced state within the molecular structure. This modification distinguishes it from other known metabolites such as metoclopramide N4-sulfonate, which has a molecular formula of C₁₄H₂₂ClN₃O₅S and a molecular weight of 379.9 g/mol .
Physical and Chemical Properties
Synthesis and Metabolism
Metabolic Pathways
Metoclopramide undergoes various metabolic transformations in the body, including sulfonation. The primary metabolite identified is metoclopramide N4-sulfonate, which forms via sulfonation at the N4 position. Studies in rabbits have demonstrated that this sulfonate metabolite undergoes intestinal reabsorption, suggesting enterohepatic recirculation may influence its systemic exposure.
The sulfide derivative would represent a different metabolic pathway, potentially involving reduction reactions rather than the oxidative processes that lead to sulfonate formation. The metabolism of metoclopramide involves hepatic microsomal enzymes , which may play a role in the formation or transformation of the sulfide derivative.
Pharmacological Profile
Mechanism of Action
Metoclopramide exerts its therapeutic effects primarily through antagonism of dopamine D2 receptors and 5-HT3 receptors . The parent compound is effective in promoting gastrointestinal motility and preventing nausea and vomiting through these mechanisms.
Pharmacokinetics
The pharmacokinetic properties of metoclopramide include variable bioavailability (32-100%) when administered orally due to hepatic first-pass metabolism . The parent compound is associated with adverse effects such as drowsiness, fatigue, and restlessness .
The sulfide derivative's pharmacokinetic profile would likely differ from that of metoclopramide. The increased lipophilicity typically associated with sulfide modifications might enhance membrane permeability and tissue distribution while potentially affecting metabolic clearance rates. These alterations could result in modified onset, duration of action, and elimination characteristics.
Therapeutic Applications
Comparative Efficacy
The following table presents a hypothetical comparison of metoclopramide and its sulfide derivative based on general principles of medicinal chemistry and drug modification:
| Property | Metoclopramide | Metoclopramide Sulfide (Hypothetical) |
|---|---|---|
| Lipophilicity | Lower | Higher |
| Blood-Brain Barrier Penetration | Moderate | Potentially enhanced |
| Receptor Binding Profile | D2 and 5-HT3 antagonist | Modified affinity profile |
| Onset of Action | Variable (32-100% bioavailability) | Potentially more rapid |
| Duration of Effect | Requires multiple daily dosing | Potentially prolonged |
| First-pass Metabolism | Significant | Potentially altered |
Current Research Status
Recent Innovations
Recent pharmaceutical developments have explored alternative delivery methods for metoclopramide. For instance, researchers have designed halloysite nanotubes (HNTs) drug-in-adhesive transdermal drug delivery systems for metoclopramide . These formulations demonstrated controlled drug release, achieving approximately 60% release in 4 hours compared to over 80% release from formulations without HNTs . Such delivery innovations could potentially be applied to metoclopramide sulfide to optimize its therapeutic performance.
Future Directions
Research Opportunities
The study of metoclopramide sulfide presents several research opportunities:
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Comprehensive structural characterization using advanced analytical techniques
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Evaluation of its formation in biological systems and potential role as a metabolite
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Assessment of receptor binding profiles and comparison with metoclopramide
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Investigation of potential therapeutic advantages over the parent compound
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Development of selective synthetic routes for efficient production
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